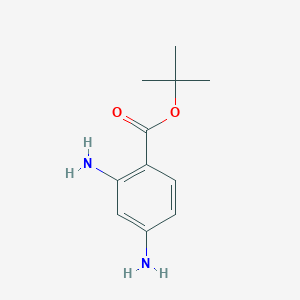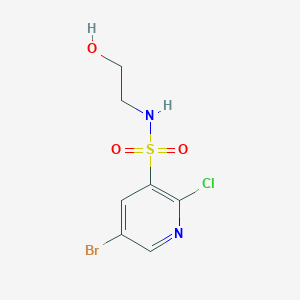
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid, also known as MPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPB belongs to the class of pyrazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mecanismo De Acción
The exact mechanism of action of 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid inhibits the production of prostaglandins and cytokines, which are mediators of inflammation and pain. In addition, 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In vivo studies have shown that 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid reduces inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. In addition, 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. However, 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has not been extensively studied in humans, and its potential side effects and drug interactions are not well understood.
Direcciones Futuras
There are several future directions for research on 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid. One area of research is the development of 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid derivatives with improved potency and selectivity for COX-2 and NF-κB inhibition. Another area of research is the investigation of the potential therapeutic applications of 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid in other fields of medicine, such as neurology and immunology. Finally, further studies are needed to establish the long-term safety and efficacy of 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid in humans, and to investigate its potential side effects and drug interactions.
Conclusion
In conclusion, 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for the treatment of chronic pain, inflammation, and cancer. While 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has several advantages for lab experiments, its long-term safety and efficacy have not been fully established, and further research is needed to investigate its potential side effects and drug interactions.
Métodos De Síntesis
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid can be synthesized by a multistep process that involves the reaction of 3-methyl-5-phenylpyrazole with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid. The synthesis of 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In addition, 3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid has been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(3-methyl-5-phenylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-10-16(13-6-3-2-4-7-13)19(18-12)15-9-5-8-14(11-15)17(20)21/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIRCMLWJNPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-5-phenylpyrazol-1-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)



![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)